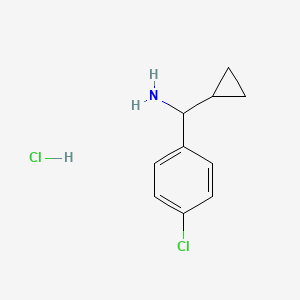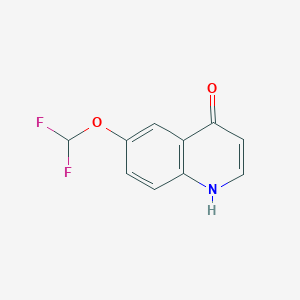
4-Quinolinol, 6-(difluoromethoxy)-
Vue d'ensemble
Description
4-Quinolinol, 6-(difluoromethoxy)- , also known by its IUPAC name 6-(trifluoromethoxy)-4-quinolinol , is a chemical compound with the molecular formula C₁₀H₆F₃NO₂ . It falls within the class of quinolinol derivatives and exhibits interesting properties due to the presence of fluorine atoms. The compound’s structure consists of a quinoline ring with a hydroxyl group (OH) at position 4 and two fluorine atoms (CF₃O) attached to position 6. Its molecular weight is approximately 229.16 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Reactions and Complex Formation
4-Quinolinol derivatives, including those with difluoromethoxy groups, participate in complex chemical reactions, forming chelate compounds and adducts with various metals. These reactions are significant in the synthesis of metal complexes, which can have a range of applications from catalysis to material science. For instance, reactions of 8-quinolinol with covalent halides have been explored to form adducts and chelate compounds with metals like zirconium, hafnium, and thorium, showcasing the versatility of quinolinol derivatives in coordination chemistry (Frazer & Rimmer, 1968).
Antibacterial Activity
6-Difluoromethoxy substituted quinolinols are part of a broader class of quinoline derivatives that have been studied for their antibacterial properties. A notable investigation into 6-difluoromethoxy-7-piperazinyl-3-quinolinecarboxylic acid derivatives highlighted the potential of these compounds in developing new antibacterial agents, demonstrating the significant biological activity inherent to the structural framework of quinolinols (Krishnan & Lang, 1988).
Synthesis of Novel Compounds
The difluoromethoxy group on quinolinol derivatives facilitates the synthesis of novel organic compounds, including potential pharmaceuticals. For example, the synthesis of 8-amino-5,6-quinolinediones from 6-quinolinols demonstrates the chemical flexibility and utility of the difluoromethoxy group in creating new compounds with potential applications in drug development and other areas of organic chemistry (Kitahara et al., 1990).
Material Science and Photoluminescence
In material science, quinolinol derivatives, including those with difluoromethoxy substitutions, contribute to the development of luminescent materials and sensors. The study of organogel of an 8-quinolinol platinum(II) chelate derivative showcased how these compounds could be used to create materials with unique properties, such as phosphorescence emission and thermo- and solvatochromism, which have implications for developing new types of optical and electronic materials (Shirakawa et al., 2005).
Propriétés
IUPAC Name |
6-(difluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-6-1-2-8-7(5-6)9(14)3-4-13-8/h1-5,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXIESNDLPBKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinol, 6-(difluoromethoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



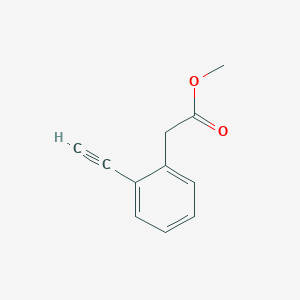
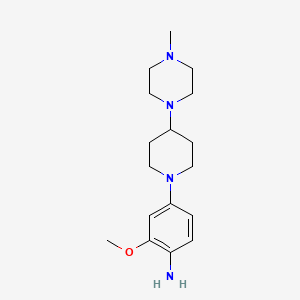
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
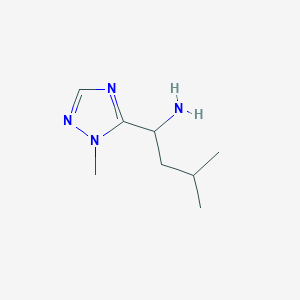
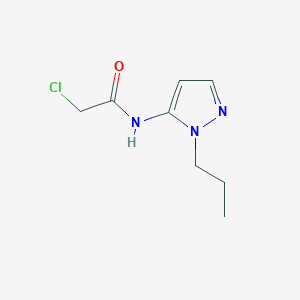

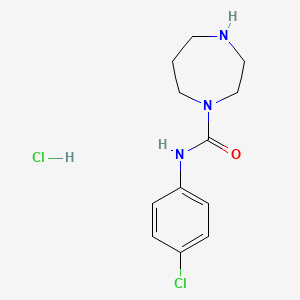
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
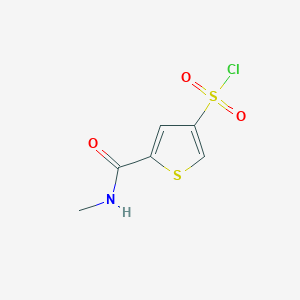
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
